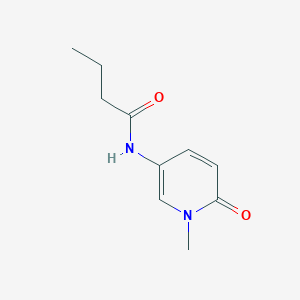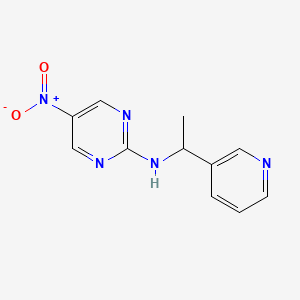
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as (2S)-2-amino-3-(3-oxocyclohex-1-enyl)propanoic acid or CHX-Amp. This compound has gained significant attention in the scientific community due to its potential use in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease.
Biochemical and Physiological Effects:
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce swelling and pain. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease. In addition, (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been shown to have potential as a treatment for cancer and neurological disorders.
実験室実験の利点と制限
One of the advantages of using (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, as well as potential as a treatment for cancer and neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The process of synthesizing (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid can be time-consuming and expensive, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. One potential direction is the development of new drugs and therapeutic agents based on this compound. It has shown potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. Another potential direction is the synthesis of analogs of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. These analogs could be used to study the structure-activity relationship of this compound, which could lead to the development of more potent and selective therapeutic agents. Finally, future research could focus on the mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid, which could provide insight into its potential use in the treatment of various diseases and disorders.
合成法
The synthesis of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of a chiral auxiliary. The chiral auxiliary is used to control the stereochemistry of the final product. The process begins with the protection of the carboxylic acid group of the chiral auxiliary. The protected chiral auxiliary is then reacted with an aldehyde to form a chiral alcohol. The chiral alcohol is then converted into a chiral amine through the use of reagents such as sodium borohydride or lithium aluminum hydride. The chiral amine is then coupled with an alpha-keto acid to form (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid.
科学的研究の応用
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been the subject of several scientific research studies. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. It has been shown to have potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. In addition, (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been used in the development of new antibiotics and antiviral agents.
特性
IUPAC Name |
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-2,7-8,12H,3-6H2,(H,11,13)(H,14,15)/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLULAMSTBMXSH-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)


![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)